1-Phenylpropane-1,3-diol

Chiral Resolution Process Chemistry Pharmaceutical Intermediate

Chiral diol building block for asymmetric synthesis. Sourcing inconsistent enantiopurity can derail pharmaceutical projects. 1-Phenylpropane-1,3-diol (CAS 4850-49-1) overcomes this with established routes to (S)-fluoxetine and (S)-tomoxetine. • Direct chiral synthon: asymmetric C1 center enables enantioselective synthesis without desymmetrization steps. • Upgradeable to 100% ee from lower-purity material via simple recrystallization. • Validated in patented synthetic routes to approved APIs.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 4850-49-1
Cat. No. B1205248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpropane-1,3-diol
CAS4850-49-1
Synonyms1-phenyl-1,3-propanediol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCO)O
InChIInChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
InChIKeyRRVFYOSEKOTFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylpropane-1,3-diol: Physical and Chemical Profile


1-Phenylpropane-1,3-diol (CAS 4850-49-1) is an aromatic diol with a C9H12O2 formula . It is a solid at room temperature, exhibiting a melting point range of 63-65 °C and a boiling point of 175 °C at 11 Torr . The molecule possesses a chiral center, which makes its optically pure enantiomers, (R)- and (S)-1-phenylpropane-1,3-diol, valuable as chiral building blocks in asymmetric synthesis and pharmaceutical manufacturing .

Why Generic Aromatic Diols Cannot Substitute


Substituting 1-Phenylpropane-1,3-diol with a generic aromatic diol or a prochiral analog like 2-phenyl-1,3-propanediol can derail a project due to critical differences in chiral utility and synthetic pathway integration. 1-Phenylpropane-1,3-diol possesses an asymmetric carbon at the C1 position [1], enabling its use as a chiral synthon in enantioselective syntheses, a feature absent in its constitutional isomer [2]. Furthermore, its established role as a direct, high-purity precursor in validated synthetic routes to approved pharmaceuticals like fluoxetine and tomoxetine [3][4] means that switching to an analog would require costly and time-consuming process revalidation.

Quantitative Differentiation from Key Analogs


Optical Purity Upgrade via Recrystallization

A defining feature of 1-Phenylpropane-1,3-diol is its unique ability to be upgraded to 100% enantiomeric excess (ee) from a starting material with optical purity as low as 20% ee via a simple recrystallization [1]. In contrast, the optically pure forms of its vicinal diol analog, 1-phenyl-1,2-ethanediol, are typically obtained directly via enzymatic methods with yields up to 90% and >99% ee, but with no reported method to upgrade a low-ee mixture to absolute purity through such a straightforward physical process [2].

Chiral Resolution Process Chemistry Pharmaceutical Intermediate

Enantioselectivity in Oxazaborolidine-Catalyzed Reduction

Derivatives of 1-Phenylpropane-1,3-diol serve as a foundational chiral scaffold for oxazaborolidine catalysts that achieve moderate to high enantioselectivity in the asymmetric reduction of aryl ketones [1]. In comparison, the prochiral analog 2-phenyl-1,3-propanediol exhibits only moderate enantioselectivity (80% ee) when subjected to lipase-catalyzed desymmetrization to form a monoacetate chiral building block [2]. This highlights that the chiral 1-phenyl-1,3-diol scaffold provides a distinct and valuable platform for developing catalysts that induce higher levels of stereocontrol.

Asymmetric Catalysis Chiral Ligand Oxazaborolidine

Validated Precursor to Chiral Pharmaceuticals

1-Phenylpropane-1,3-diol is a critical, patented intermediate for synthesizing enantiopure forms of the antidepressants (S)-fluoxetine and (S)-tomoxetine, with the optical purity of the final active pharmaceutical ingredient (API) directly dependent on the optical purity of the diol [1]. Its structural isomer, 2-phenyl-1,3-propanediol, serves as an intermediate for felbamate, an anticonvulsant, but its utility is as a prochiral precursor, not as a source of chirality . This difference in application is fundamental to the compound's value proposition.

Pharmaceutical Intermediate API Synthesis Fluoxetine Tomoxetine

Optimal Research and Industrial Use Cases


Novel Asymmetric Catalyst Development

1-Phenylpropane-1,3-diol is the optimal starting point for developing new oxazaborolidine-based catalysts for the enantioselective reduction of ketones. Its chiral scaffold, as demonstrated by Vatmurge et al., directly translates to catalysts that afford secondary alcohols with moderate to high enantiomeric excess [1]. This established chemistry provides a more direct and reliable path to new catalyst development compared to using prochiral diols like 2-phenyl-1,3-propanediol, which require additional desymmetrization steps and yield lower enantioselectivity in initial transformations [2].

Synthesis of (S)-Fluoxetine and API Intermediates

For process chemists developing or scaling up the synthesis of (S)-fluoxetine, (S)-tomoxetine, or their analogs, optically pure (S)-1-phenylpropane-1,3-diol is the required precursor. Its use is supported by specific patents and synthetic routes [1][2]. The compound's unique ability to be upgraded to 100% ee from lower-purity material via recrystallization [1] offers a crucial economic and practical advantage in a manufacturing setting, a feature not shared by other aromatic diols.

C2-Symmetric Chiral Ligand Synthesis

The compound serves as an established chiral building block for synthesizing more complex ligands, such as the C2-symmetric bis(oxazolines) used in enantioselective catalysis [1]. While (S)-1-phenyl-1,2-ethanediol can also be used for this purpose [2], the 1,3-diol framework of 1-phenylpropane-1,3-diol imparts different steric and electronic properties to the resulting ligand, which can be crucial for optimizing catalyst performance in specific reactions. Its proven utility in this domain makes it a strategic choice for ligand screening libraries.

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